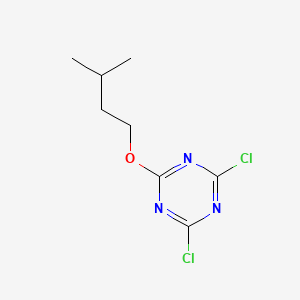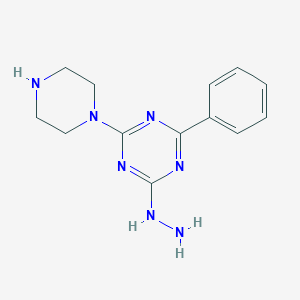![molecular formula C29H23NO3 B14590472 {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid CAS No. 61576-38-3](/img/structure/B14590472.png)
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a tetraphenylprop-2-en-1-ylidene group bonded to an aminooxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid typically involves multiple steps, starting with the preparation of the tetraphenylprop-2-en-1-ylidene intermediate. This intermediate is then reacted with aminooxyacetic acid under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}propionic acid
- {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}butyric acid
Uniqueness
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetraphenylprop-2-en-1-ylidene group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
61576-38-3 |
|---|---|
Formule moléculaire |
C29H23NO3 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-(1,2,3,3-tetraphenylprop-2-enylideneamino)oxyacetic acid |
InChI |
InChI=1S/C29H23NO3/c31-26(32)21-33-30-29(25-19-11-4-12-20-25)28(24-17-9-3-10-18-24)27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2,(H,31,32) |
Clé InChI |
KJDQBRAUYRJVMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=NOCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)



![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)

![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
